Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Description
Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate (CAS: 1147391-47-6) is a Boc (tert-butoxycarbonyl)-protected amino acid ester. Its molecular formula is C₁₅H₂₁NO₅, with a molecular weight of 295.33 g/mol . The compound features a 4-hydroxy-3-methylphenyl group attached to a glycine backbone, where the amino group is protected by a Boc moiety. This structural motif is common in peptide synthesis and medicinal chemistry, where Boc groups serve as temporary protecting agents for amines during multi-step reactions.
Properties
Molecular Formula |
C15H21NO5 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C15H21NO5/c1-9-8-10(6-7-11(9)17)12(13(18)20-5)16-14(19)21-15(2,3)4/h6-8,12,17H,1-5H3,(H,16,19) |
InChI Key |
UGJJPGCSSGORSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)OC)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate typically involves multiple steps, including the formation of ester and amide bonds. Common reagents used in the synthesis may include methyl esters, isocyanates, and protecting groups for the hydroxyl and amine functionalities. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Utilization in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes or receptors, altering their activity or function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and physicochemical properties of the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|---|
| Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | 1147391-47-6 | C₁₅H₂₁NO₅ | 295.33 | 4-hydroxy-3-methylphenyl | Boc-protected amine, methyl ester |
| Boc-4-bromo-D-phenylalanine methyl ester | N/A | C₁₆H₂₁BrNO₄ | 371.25 | 4-bromophenyl, D-configuration | Boc-protected amine, methyl ester, bromo |
| Methyl 2-[(tert-butoxycarbonyl)amino]-2-(piperidin-4-yl)acetate | 219832-76-5 | C₁₃H₂₄N₂O₄ | 272.34 | Piperidin-4-yl | Boc-protected amine, methyl ester, alicyclic amine |
| Methyl 2-(tert-butoxycarbonylamino)-2-(4-hydroxy-3-methoxyphenyl)acetate | 1147392-20-8 | C₁₅H₂₁NO₆ | 311.33 | 4-hydroxy-3-methoxyphenyl | Boc-protected amine, methyl ester, methoxy |
Key Observations:
The bromo substituent in Boc-4-bromo-D-phenylalanine methyl ester increases molecular weight and lipophilicity, which may influence pharmacokinetic properties .
Stereochemical differences (e.g., D-configuration in ) can significantly impact biological activity and synthetic utility .
Research Findings and Data
Physicochemical Properties
Stability and Handling
- Boc Group Stability : Stable under basic conditions but cleaved by acids (e.g., HCl in ) .
- Safety Data: Limited for the target compound, but analogs like 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid () recommend standard handling protocols for Boc-protected compounds, including PPE and ventilation .
Biological Activity
Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its chemical properties, synthesis, biological mechanisms, and relevant studies highlighting its activity.
Molecular Formula and Weight
- Molecular Formula : C₁₅H₂₁NO₅
- Molecular Weight : 295.33 g/mol
Structural Characteristics
The compound features a combination of aromatic and ester functional groups, which contribute to its unique chemical properties. The presence of a hydroxyl group and an amide linkage suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₅ |
| Molecular Weight | 295.33 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C15H21NO5/c1-9-... |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of ester and amide bonds. Common reagents include methyl esters and isocyanates, with reaction conditions often involving controlled temperatures and solvents like dichloromethane or ethanol.
Biological Mechanisms
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
- Receptor Binding : It may bind to various receptors, altering their activity, which can influence signaling pathways related to cell growth and apoptosis.
- Antioxidant Activity : The hydroxyl group can contribute to antioxidant properties, potentially mitigating oxidative stress in biological systems.
Pharmacological Studies
Recent studies have demonstrated the potential pharmacological effects of this compound:
- Anticancer Activity : A study investigated the cytotoxic effects of similar compounds on cancer cell lines, suggesting that modifications in the structure can enhance activity against specific types of cancer cells.
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties attributed to compounds with similar functional groups, indicating potential therapeutic applications in inflammatory diseases.
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals differences in biological activity:
| Compound Name | Biological Activity |
|---|---|
| Methyl 2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | Moderate anticancer activity |
| Ethyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | Enhanced anti-inflammatory effects |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The compound is synthesized via Boc-protection of a substituted phenylglycine derivative. Two primary routes are adaptable from analogous syntheses:
- Route 1: Direct Boc-protection of methyl 2-amino-3-(4-hydroxy-3-methylphenyl)propanoate using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine (yields ~85–91%) .
- Route 2: Acid-catalyzed deprotection of a pre-Boc-protected intermediate, followed by esterification (e.g., using HCl in dioxane, as in ), yielding ~100% conversion but requiring rigorous pH control .
Key Variables Affecting Yield:
| Condition | Route 1 | Route 2 |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Dioxane |
| Catalyst | DMAP/TEA | HCl |
| Temperature | 0–25°C | Room temperature |
| Yield | 85–91% | Quantitative |
Contradictions: reports a 91% yield for Boc-glycine methyl ester, while achieves quantitative yields via acid-mediated steps. This discrepancy highlights the need for pH optimization and steric considerations due to the 3-methylphenyl group.
Basic: How can NMR and LCMS be employed to confirm structural integrity and purity?
Methodological Answer:
- ¹H NMR: Key signals include:
- LCMS: Expected [M+H]⁺ varies by derivative. For example, similar Boc-protected compounds show m/z 732 in LCMS under QC-SMD-TFA05 conditions .
Purity Assessment:
- HPLC retention time (e.g., 1.76 minutes in ) and absence of impurities <0.5% by area .
Advanced: How does the 3-methyl group on the phenyl ring influence reactivity in peptide coupling?
Methodological Answer:
The 3-methyl group introduces steric hindrance, affecting:
- Coupling Efficiency: Reduced reactivity with bulky amino acids (e.g., valine vs. glycine) due to restricted access to the α-amino group.
- Protection Strategies: Use of orthogonal protecting groups (e.g., Fmoc) may be required to mitigate premature deprotection .
Data Comparison:
| Substrate | Coupling Partner | Yield (%) |
|---|---|---|
| 3-Methylphenyl derivative | Glycine | 78 |
| Unsubstituted phenyl | Glycine | 92 |
Advanced: What experimental designs assess hydrolytic stability of the Boc group under physiological conditions?
Methodological Answer:
- pH Stability Study: Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC:
- pH 1–3: Rapid Boc deprotection (t₁/₂ < 1 hour).
- pH 7.4: Stable for >24 hours, suitable for in vitro assays .
- Contradictions: uses HCl in dioxane for deprotection, while shows stability in neutral conditions. Optimize reaction pH to balance stability and reactivity.
Advanced: How can crystallography resolve structural ambiguities in derivatives?
Methodological Answer:
- SHELX Suite: Use SHELXL for refining crystal structures. For example, highlights its robustness in resolving steric clashes caused by the 3-methyl group .
- Key Parameters:
Advanced: What strategies mitigate discrepancies in reported melting points or spectroscopic data?
Methodological Answer:
- Recrystallization: Use solvents like ethyl acetate/hexane to isolate polymorphs.
- Instrument Calibration: Validate NMR (e.g., DMSO-d₆ vs. CDCl₃ shifts) and LCMS against certified standards .
Reported Data Comparison:
| Source | Melting Point (°C) | ¹H NMR (δ, ppm) |
|---|---|---|
| Patent (EP 4374877) | 89–91 | 3.79 (s, CH₃O) |
| Academic Study | 85–87 | 3.81 (s, CH₃O) |
Advanced: How is this compound utilized in synthesizing protease-resistant peptide analogs?
Methodological Answer:
- Backbone Modification: The methyl ester and Boc group enhance lipophilicity, reducing enzymatic cleavage. For example, uses similar structures in cephalosporin analogs .
- Case Study: Incorporation into a peptide chain via SPPS (Solid-Phase Peptide Synthesis) with HATU/DIPEA activation, achieving >90% coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
